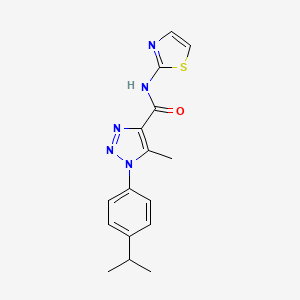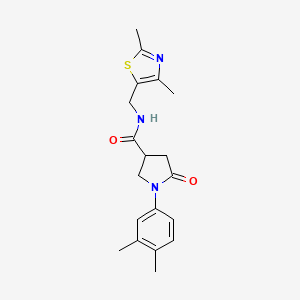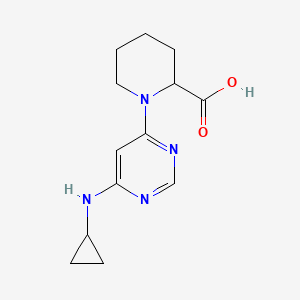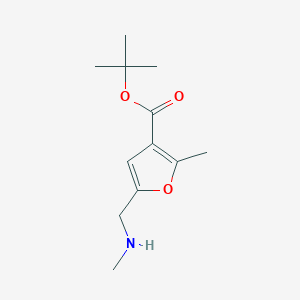
1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups and rings, including a phenyl ring, a thiazole ring, and a triazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . It also has a triazole ring, another five-membered ring but with three nitrogen atoms . The presence of these heterocycles can significantly influence the molecule’s chemical properties and potential biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in hydrolysis or condensation reactions. The thiazole and triazole rings might also undergo various transformations under specific conditions .
Scientific Research Applications
Cholinergic Enzyme Inhibition
This compound has been studied for its potential to inhibit cholinergic enzymes, which are crucial in the neurotransmission process. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes is a key therapeutic strategy in treating diseases like Alzheimer’s. The compound’s structure allows it to bind effectively to these enzymes, potentially offering a new avenue for the development of neuroprotective drugs .
Anti-inflammatory Activity
Thiazole derivatives, including compounds similar to the one , have shown significant anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases. The compound’s ability to modulate the inflammatory response could be harnessed to create new medications for conditions such as arthritis or asthma .
Drug Delivery Systems
The lipophilicity of this compound, as indicated by its partition coefficient, suggests that it could be incorporated into drug delivery systems to enhance the bioavailability of therapeutic agents. Its molecular structure could be modified to improve its interaction with biological membranes .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
Compounds with similar structures have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The isopropyl substituted derivative, in particular, has shown attractive antibacterial activity against multiple strains .
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that this compound may interfere with essential bacterial processes, leading to bacterial cell death .
Result of Action
Similar compounds have been found to display potent antibacterial activity, suggesting that this compound may also have a significant effect on bacterial cells .
properties
IUPAC Name |
5-methyl-1-(4-propan-2-ylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10(2)12-4-6-13(7-5-12)21-11(3)14(19-20-21)15(22)18-16-17-8-9-23-16/h4-10H,1-3H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYIUQINMTWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazin-1-yl)methanone](/img/structure/B2872936.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)


![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)

![7-Chloro-5-(4-(4-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2872951.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)